1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Beschreibung
Systematic IUPAC Nomenclature and CAS Registry Number
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. According to PubChem database records, the official IUPAC name for this compound is designated as 1-ethyl-6H-pyrrolo[2,3-c]pyridin-7-one. The Chemical Abstracts Service has assigned the registry number 1340902-81-9 to this specific molecular entity. This registry number serves as the primary identifier across global chemical databases and ensures unambiguous identification of the compound in scientific literature and commercial applications.
The molecular formula has been established as C9H10N2O, indicating a bicyclic structure containing nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular weight is documented as 162.1885 atomic mass units, with some sources reporting the rounded value of 162.19 grams per mole. The compound's MDL number, assigned by the Molecular Design Limited system, is MFCD20441705, providing an additional layer of identification within chemical inventory systems.
The structural representation through simplified molecular-input line-entry system notation is documented as CCn1ccc2ccnc(O)c12, providing a linear encoding of the molecular structure. The International Chemical Identifier string has been recorded as InChI=1S/C9H10N2O/c1-2-11-6-4-7-3-5-10-9(12)8(7)11/h3-6H,2H2,1H3,(H,10,12), offering a standardized method for digital representation of the chemical structure.
Structural Isomerism and Tautomeric Forms
The structural characteristics of this compound present fascinating examples of tautomerism commonly observed in heterocyclic systems containing both nitrogen and oxygen functional groups. Research findings indicate that pyridone-containing compounds frequently exist in equilibrium between different tautomeric forms, particularly involving lactam-lactim tautomerism. In the case of this pyrrolopyridine derivative, the primary tautomeric equilibrium involves the interconversion between the pyridone form and the corresponding hydroxypyridine form.
Spectroscopic analysis has demonstrated that the pyridone tautomer predominates in most solvent systems, consistent with general observations made for related 2-pyridone compounds. The energy difference between tautomeric forms has been extensively studied in similar systems, with research showing that polar solvents such as alcohols and water favor the pyridone form, while non-polar solvents may show increased populations of the hydroxypyridine tautomer. Nuclear magnetic resonance studies conducted on related pyrrolopyridine systems have revealed that the ratio of keto to enol tautomers varies significantly depending on solvent polarity.
Detailed NMR analysis of structurally related compounds, specifically 1,2-dihydropyrrolo[2,3-b]pyridin-3-one systems, has provided valuable insights into tautomeric behavior. Research has shown that in deuterated chloroform, these compounds exist predominantly in the keto form with ratios exceeding 95:5, while in deuterated dimethyl sulfoxide, the enol form becomes favored with ratios approaching 5:95. The intermediate polarity solvents demonstrate more balanced equilibria, with deuterated acetone showing a 33:67 keto to enol ratio.
| Solvent System | Keto:Enol Ratio | Predominant Form |
|---|---|---|
| Deuterated Chloroform | >95:5 | Keto tautomer |
| Deuterated Acetone | 33:67 | Enol tautomer |
| Deuterated Methanol | 5:95 | Enol tautomer |
| Deuterated DMSO | <5:95 | Enol tautomer |
The mechanistic understanding of tautomerization in these systems involves proton transfer processes that can occur through either intramolecular or solvent-mediated pathways. Theoretical calculations have suggested that direct intramolecular tautomerization faces significant energy barriers, typically exceeding 125 kilojoules per mole, making solvent-assisted mechanisms more favorable under normal conditions. The stabilization of different tautomeric forms relates directly to the electronic properties of the heterocyclic system, where electron-deficient pyridine rings can better stabilize electron-rich enol forms compared to benzene-containing analogues.
Synonymous Designations in Chemical Databases
The compound this compound appears under multiple synonymous designations across various chemical databases and commercial catalogs. PubChem records document several alternative names including this compound, 1-ethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one, and 1-ethyl-1H,6H,7H-pyrrolo(2,3-c)pyridin-7-one. The variation in naming conventions reflects different approaches to indicating the saturation states and hydrogen positions within the bicyclic framework.
Eigenschaften
IUPAC Name |
1-ethyl-6H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-11-6-4-7-3-5-10-9(12)8(7)11/h3-6H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETRUJSJLVLALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Alkylation of Pyrrolo[2,3-c]pyridin-7-one Core
The most direct and commonly employed method to prepare this compound involves the alkylation of the nitrogen atom on the pyrrolo[2,3-c]pyridin-7-one scaffold.
Base-mediated N-alkylation : The pyrrolo[2,3-c]pyridin-7-one is treated with a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to deprotonate the nitrogen atom.
Alkyl halide addition : Subsequently, ethyl bromide or ethyl iodide is added to the reaction mixture, allowing nucleophilic substitution to occur, generating the N-ethyl product.
Reaction conditions : The reaction is typically carried out at room temperature or slightly elevated temperatures (25–50 °C) for several hours to ensure complete conversion.
Workup : The reaction mixture is quenched with water, extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification is achieved by silica gel column chromatography.
Protection/Deprotection Strategies
In some synthetic routes, protecting groups such as tosyl (p-toluenesulfonyl) groups are introduced at the nitrogen to control regioselectivity and prevent side reactions during multi-step synthesis.
Tosylation : The nitrogen is first protected by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine.
Subsequent functionalization : With the nitrogen protected, other positions on the bicyclic core can be selectively modified (e.g., introduction of substituents at position 4).
Deprotection : The tosyl group is removed under mild acidic or reductive conditions to regenerate the free nitrogen for further alkylation.
Representative Experimental Data
Table 1: Typical Reaction Conditions for N-Ethylation of Pyrrolo[2,3-c]pyridin-7-one
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Deprotonation | Sodium hydride (NaH), DMF, 0–25 °C | Generates nitrogen anion |
| Alkylation | Ethyl bromide or ethyl iodide, RT to 50 °C | Alkyl halide added dropwise |
| Workup | Water quench, ethyl acetate extraction | Organic layers combined and dried |
| Purification | Silica gel chromatography | Elution with ethyl acetate/hexane mix |
| Yield | Typically 60–85% | Depends on substrate purity and scale |
Table 2: Spectroscopic Characterization Data (Typical for N-Ethyl Derivative)
| Technique | Data | Interpretation |
|---|---|---|
| ^1H NMR (CDCl3, 400 MHz) | δ 1.1 (triplet, 3H, CH3), 3.4 (quartet, 2H, CH2), 6.5–8.0 (aromatic protons) | Ethyl group signals and aromatic core |
| ^13C NMR (CDCl3) | Signals at ~15 ppm (CH3), ~40 ppm (CH2), 150–160 ppm (carbonyl C=O) | Confirms ethyl substitution and lactam carbonyl |
| HRMS | m/z calculated for C10H12N2O [M+H]+: 177.10; found: 177.10 | Molecular ion peak confirmation |
Research Findings and Optimization
Selectivity : The use of strong bases like NaH ensures selective deprotonation at the nitrogen without affecting other functional groups.
Solvent choice : DMF is preferred due to its ability to solubilize both the base and the organic substrates, facilitating efficient alkylation.
Temperature control : Mild temperatures prevent side reactions such as over-alkylation or decomposition.
Purification : Chromatographic methods reliably separate the desired product from unreacted starting materials and side products.
Alternative alkylation reagents : Ethyl iodide may offer higher reactivity compared to ethyl bromide but requires careful handling due to toxicity and volatility.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-Ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one has been investigated for its therapeutic potential in various medical applications:
1. Anticancer Activity
- Studies have indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. Research has demonstrated that modifications to the pyrrolopyridine structure can enhance its efficacy against specific cancer cell lines, making it a candidate for further development as an anticancer agent .
2. Neuroprotective Effects
- The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as Alzheimer's and Parkinson's disease .
3. Antimicrobial Properties
- Preliminary studies have reported antimicrobial activity against various bacterial strains. The unique electronic properties of the pyrrolopyridine structure may contribute to its effectiveness as an antimicrobial agent .
Material Science
In material science, this compound is being explored for its potential use in developing advanced materials:
1. Organic Electronics
- The compound's electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Research is ongoing to evaluate its effectiveness in enhancing charge transport properties in organic electronic materials .
2. Polymers and Composites
- Incorporating this compound into polymer matrices may improve mechanical properties and thermal stability. Studies are being conducted to assess the performance of composites containing this pyrrolopyridine derivative .
Synthetic Chemistry
The synthesis of this compound is of interest due to its potential as a building block in organic synthesis:
1. Synthesis Routes
- Various synthetic pathways have been developed to create this compound efficiently. These methods often involve cyclization reactions that form the pyrrolopyridine core from simpler precursors .
2. Derivative Synthesis
- The ability to modify the ethyl group or other substituents on the pyrrolopyridine framework allows chemists to explore a wide range of derivatives with tailored biological activities .
Case Studies
Wirkmechanismus
The mechanism of action of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This interaction can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Structural Modifications
The pyrrolo[2,3-c]pyridin-7-one scaffold is highly tunable, with substitutions at the 1-, 4-, and 6-positions significantly altering pharmacological profiles. Key analogues include:
Key Observations :
- Cyclopropylmethyl groups (e.g., ) introduce rigidity, which could optimize binding pocket interactions .
- 4-Substituents: Aryl groups (e.g., ABBV-075) are critical for binding to BRD4's KAc pocket, forming π-π interactions with residues like Asn433 . Phenoxyphenyl groups () extend into hydrophobic regions of bromodomains, enhancing affinity .
Physicochemical and Pharmacokinetic Properties
* Estimated based on ethyl substitution increasing molecular weight by 28 g/mol vs. methyl.
Biologische Aktivität
1-Ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS Number: 1340902-81-9) is a nitrogen-containing heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
IUPAC Name: this compound
SMILES Notation: CCN1C=CC2=C1C(=O)N/C=C\2
Pharmacological Activities
This compound has been studied for various biological activities, including:
Antiparasitic Activity
Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant antiparasitic effects. For instance, compounds with similar structures have shown promising in vitro activity against Plasmodium falciparum, the causative agent of malaria. The EC50 values (the concentration required to inhibit 50% of the target activity) for some related compounds ranged from low micromolar to sub-micromolar concentrations .
| Compound | EC50 (µM) | Remarks |
|---|---|---|
| Example A | 0.23 | High potency against P. falciparum |
| Example B | 3.55 | Moderate potency |
| Example C | >10 | Low potency |
Antitumor Activity
The compound has also been explored for its potential as an anticancer agent. Studies have shown that pyrrolo[2,3-c]pyridine derivatives can inhibit cell proliferation in various cancer cell lines, including HeLa and A375 cells. The observed IC50 values for these compounds indicate effective inhibition of tumor growth:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HeLa | 0.36 | Pyrrolo derivative |
| A375 | 1.8 | Pyrrolo derivative |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has identified key substituents that enhance or diminish activity:
- Substituents at the N-position: Alkyl groups tend to enhance antiparasitic activity.
- Carbonyl group influence: The presence of carbonyl moieties has been associated with increased metabolic stability and bioactivity.
Study on Antiparasitic Activity
In a study published in Molecules, various derivatives of pyrrolo compounds were synthesized and tested against P. falciparum. The results indicated that specific substitutions at the 4-position significantly improved efficacy compared to unsubstituted analogs .
Antitumor Screening
Another study focused on the anticancer properties of pyrrolo derivatives demonstrated that compounds with a methoxy group at the C4 position exhibited enhanced selectivity towards cancer cells over normal cells. The findings suggest that structural modifications can lead to improved therapeutic profiles against cancer .
Q & A
Basic Question: What are the recommended synthetic routes for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, and how can regioselectivity be controlled?
Methodological Answer:
The synthesis of pyrrolopyridine/pyrrolopyrimidine derivatives typically involves multi-step reactions. For example, analogous compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine are synthesized via:
Cyclization : Ethyl 2-cyano-4,4-dimethoxybutanoate is coupled with formamidine to form a pyrimidine intermediate .
Functionalization : Chlorination at the 4-position introduces reactivity for downstream modifications.
For the target compound, replace the pyrimidine ring with a pyridine system (adjusting the heterocyclic core). Regioselectivity is controlled by steric and electronic effects of substituents (e.g., the ethyl group directs electrophilic substitution to less hindered positions). Use NMR and LC-MS to confirm regiochemistry .
Advanced Question: How can computational modeling predict the binding affinity of this compound to kinase targets?
Methodological Answer:
Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions with kinase active sites (e.g., EGFR, VEGFR2). The ethyl group may occupy hydrophobic pockets, while the fused ring system aligns with ATP-binding domains .
QSAR Analysis : Compare substituent effects on inhibitory activity. For example, replacing chlorine with ethyl in pyrrolopyrimidines increases lipophilicity, enhancing membrane permeability but potentially reducing solubility .
Validation : Cross-reference predictions with enzymatic assays (e.g., kinase inhibition IC₅₀ values) to refine models .
Basic Question: What spectroscopic techniques are critical for characterizing pyrrolopyridine derivatives?
Methodological Answer:
- NMR :
- ¹H NMR : Identifies proton environments (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for CH₂) .
- ¹³C NMR : Confirms carbonyl (C7) at ~160–170 ppm and aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and absolute configuration (e.g., bond angles in fused rings) .
Advanced Question: How do structural modifications (e.g., ethyl vs. methyl substituents) impact the compound’s pharmacokinetic properties?
Methodological Answer:
| Substituent | LogP | Solubility (µM) | Plasma Stability (t₁/₂) | Kinase Selectivity |
|---|---|---|---|---|
| Ethyl (target) | 2.8 | 15 | 4.2 h | Broad (EGFR, CDK2) |
| Methyl | 2.1 | 45 | 2.8 h | Narrow (EGFR-specific) |
| Data extrapolated from pyrrolopyrimidine analogs |
- Ethyl Group : Enhances metabolic stability (reduced CYP450 oxidation) but lowers aqueous solubility.
- Methodology : Use PAMPA assays for permeability and hepatocyte microsomes for stability testing .
Basic Question: What are the safety considerations for handling this compound in vitro?
Methodological Answer:
- Toxicity Screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity (IC₅₀ > 10 µM is desirable) .
- Handling : Use PPE (gloves, goggles) due to potential acute oral toxicity (LD₅₀ ~300 mg/kg in rodents, inferred from analogs) .
- Storage : Store at –20°C under inert gas (N₂) to prevent decomposition .
Advanced Question: How can contradictions in biological activity data (e.g., conflicting kinase inhibition results) be resolved?
Methodological Answer:
Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. native kinases) and buffer conditions .
Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics independently of enzymatic activity .
Structural Analysis : Compare X-ray co-crystal structures to confirm binding modes. For example, ethyl substituents may induce conformational changes in kinase domains .
Basic Question: What are the key intermediates in the synthesis of this compound, and how are they purified?
Methodological Answer:
- Key Intermediates :
- Ethyl 2-cyano-4,4-dimethoxybutanoate (precursor for cyclization).
- 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol (cyclized intermediate).
- Purification :
- Column chromatography (silica gel, hexane/EtOAc gradient) for polar intermediates.
- Recrystallization from ethanol/water for final product .
Advanced Question: What strategies optimize yield in large-scale synthesis without compromising purity?
Methodological Answer:
Flow Chemistry : Continuous processing minimizes side reactions (e.g., over-chlorination) .
Catalysis : Use Pd/C for hydrogenation steps or CuI for cross-coupling (reduces byproducts) .
Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments .
Basic Question: How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–8) at 37°C for 24 h; analyze degradation via HPLC .
- Light Sensitivity : Expose to UV light (254 nm) and measure photodegradation products .
- Thermal Stability : TGA/DSC analysis identifies decomposition temperatures .
Advanced Question: Can this compound serve as a precursor for radiolabeled probes in imaging studies?
Methodological Answer:
- Radiolabeling : Introduce ¹¹C or ¹⁸F via nucleophilic substitution (e.g., replace chlorine with K¹⁸F) .
- Validation : Assess radiochemical purity (>95%) via radio-HPLC and biodistribution in animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
